molecular formula C11H16ClOPS2 B13764734 Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester CAS No. 5114-37-4

Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester

Katalognummer: B13764734
CAS-Nummer: 5114-37-4
Molekulargewicht: 294.8 g/mol
InChI-Schlüssel: BFPLZFFHPDTDIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane is a complex organophosphorus compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a chloromethyl group, a 4-methylphenyl group, and a sulfanyl-propan-2-yloxy group attached to a sulfanylidene-lambda^{5-phosphane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the sulfanylidene-lambda^{5-phosphane core under controlled conditions .

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale, industrial production methods may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chloromethyl and sulfanyl groups, which can form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane is unique due to its complex structure, which allows for a diverse range of chemical reactions and applications. Its ability to form stable bonds with various nucleophiles makes it a valuable reagent in organic synthesis and industrial processes .

Eigenschaften

CAS-Nummer

5114-37-4

Molekularformel

C11H16ClOPS2

Molekulargewicht

294.8 g/mol

IUPAC-Name

chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16ClOPS2/c1-9(2)13-14(15,8-12)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI-Schlüssel

BFPLZFFHPDTDIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SP(=S)(CCl)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.